Mycolactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

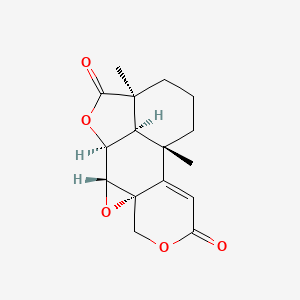

Mycolactone is a macrolide.

Scientific Research Applications

Mycolactone's Role in Buruli Ulcer Formation

This compound, secreted by Mycobacterium ulcerans, induces open skin lesions known as Buruli ulcers. This toxin hijacks the Wiskott-Aldrich syndrome protein (WASP) family, leading to uncontrolled actin assembly in the cytoplasm, affecting cell adhesion and migration. In mouse models, this compound causes epidermal thinning and rupture, suggesting a potential for designing competitive inhibitors for therapeutic use in Buruli ulcer treatment (Guenin-Macé et al., 2013).

This compound's Immunosuppressive Properties

This compound exhibits immunomodulatory effects on dendritic cells (DCs), inhibiting their maturation and ability to activate T cells. This suppression of immune responses is significant in the context of Buruli ulcer, as it limits the initiation of primary immune responses and the recruitment of inflammatory cells to the infection site. This compound's structural similarities to other immunosuppressive agents highlight its potential as a novel immunosuppressive agent (Coutanceau et al., 2007).

This compound and T Cell Responsiveness

This compound impairs T cell responsiveness by altering both early signaling and posttranslational events. It blocks cytokine production posttranscriptionally and hyperactivates the Src-family kinase, Lck, disrupting T cell responsiveness to stimulation. This distinctive mechanism makes this compound a unique type of T cell immunosuppressive agent (Boulkroun et al., 2009).

This compound's Effect on Protein Biogenesis

This compound blocks the biogenesis of a wide array of proteins by inhibiting the Sec61 translocon. This inhibition leads to proteostatic stress in the cytosol and endoplasmic reticulum, affecting cellular functions and signaling pathways. Understanding this compound's mechanism on Sec61 inhibition refines our knowledge of cellular processes impacted by this toxin (Morel et al., 2018).

This compound's Impact on Lipid Membranes

This compound interacts with lipid membranes, influencing lipid organization and potentially affecting cell functions and signaling pathways. Its surfactant properties and interaction with cholesterol allow it to reshape membranes, suggesting a role in cellular target modulation (Nitenberg et al., 2018).

This compound in Immunology and Cell Biology

This compound's cytotoxic and immunosuppressive activities significantly influence cellular function, impacting cell division, death, and inflammation. Understanding its mechanisms could profoundly impact our knowledge of eukaryotic cell biology, particularly in the context of Buruli ulcer disease (Hall & Simmonds, 2014).

properties

CAS RN |

222050-77-3 |

|---|---|

Molecular Formula |

C44H70O9 |

Molecular Weight |

743 g/mol |

IUPAC Name |

[(6S,7S,9E,12R)-12-[(E,2S,6R,7R,9R)-7,9-dihydroxy-4,6-dimethyldec-4-en-2-yl]-7,9-dimethyl-2-oxo-1-oxacyclododec-9-en-6-yl] (2E,4E,6E,8E,10E,12S,13S,15S)-12,13,15-trihydroxy-4,6,10-trimethylhexadeca-2,4,6,8,10-pentaenoate |

InChI |

InChI=1S/C44H70O9/c1-28(13-11-14-29(2)25-39(48)40(49)27-37(10)46)21-30(3)18-20-44(51)52-41-15-12-16-43(50)53-42(19-17-31(4)22-34(41)7)35(8)24-32(5)23-33(6)38(47)26-36(9)45/h11,13-14,17-18,20-21,23,25,33-42,45-49H,12,15-16,19,22,24,26-27H2,1-10H3/b14-11+,20-18+,28-13+,29-25+,30-21+,31-17+,32-23+/t33-,34+,35+,36-,37+,38-,39+,40+,41+,42-/m1/s1 |

InChI Key |

WKTLNJXZVDLRTJ-QRRXZRELSA-N |

Isomeric SMILES |

C[C@H]1C/C(=C/C[C@@H](OC(=O)CCC[C@@H]1OC(=O)/C=C/C(=C/C(=C/C=C/C(=C/[C@@H]([C@H](C[C@H](C)O)O)O)/C)/C)/C)[C@@H](C)C/C(=C/[C@@H](C)[C@@H](C[C@@H](C)O)O)/C)/C |

SMILES |

CC1CC(=CCC(OC(=O)CCCC1OC(=O)C=CC(=CC(=CC=CC(=CC(C(CC(C)O)O)O)C)C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)C |

Canonical SMILES |

CC1CC(=CCC(OC(=O)CCCC1OC(=O)C=CC(=CC(=CC=CC(=CC(C(CC(C)O)O)O)C)C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)C |

synonyms |

mycolactone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-S-[3-hydroxy-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241134.png)

![(1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid](/img/structure/B1241139.png)

![(6S)-8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydropyrrolo[2,1-b][1,3]benzothiazepine](/img/structure/B1241142.png)

![5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione](/img/structure/B1241150.png)